molecular formula C14H10F4N2O6S B5433252 methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate

methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B5433252
M. Wt: 410.30 g/mol
InChI Key: DGEOAACOOJUAPU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), an amino group (-NH2), a carboxylate ester group (-COOCH3), and a benzothiophene group (a type of heterocyclic compound that contains a benzene ring fused to a thiophene ring). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitro group could be introduced via a nitration reaction, the amino group via an amination reaction, and the carboxylate ester group via an esterification reaction. The benzothiophene group could be synthesized via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiophene group would likely contribute significant aromatic character to the molecule, while the nitro, amino, and carboxylate ester groups would introduce polar character. The tetrafluoro-2-methoxypropanoyl group would introduce steric bulk and could influence the overall conformation of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the nitro group is electron-withdrawing and could activate the molecule towards nucleophilic attack. The amino group could act as a nucleophile in reactions with electrophiles. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar character of the nitro, amino, and carboxylate ester groups. Its boiling and melting points would be influenced by the size and shape of the molecule, as well as by any intermolecular forces (such as hydrogen bonding) that might be present .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a reagent in organic synthesis, or as a precursor to other compounds. If it has biological activity, it could potentially be developed into a drug .

properties

IUPAC Name

methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O6S/c1-25-11(21)10-9(19-12(22)13(15,26-2)14(16,17)18)7-5-6(20(23)24)3-4-8(7)27-10/h3-5H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEOAACOOJUAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])NC(=O)C(C(F)(F)F)(OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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